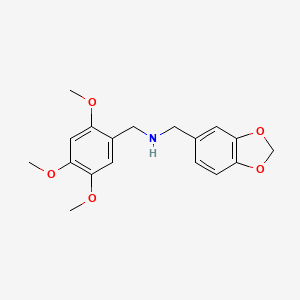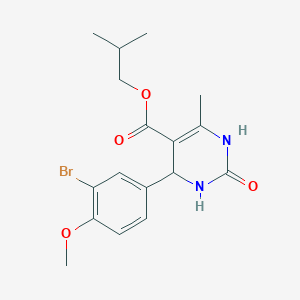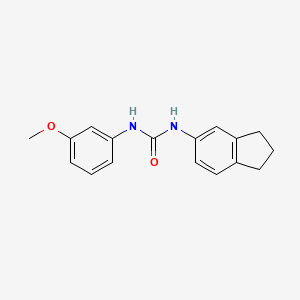![molecular formula C17H20N2O3 B5125744 2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, commonly known as EPPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPD is a member of the isoindolinone family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
EPPD exerts its effects through the inhibition of PKC activity. PKC is a family of enzymes that play a key role in a range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, EPPD can modulate these processes and potentially provide therapeutic benefits in a range of diseases.
Biochemical and Physiological Effects
EPPD has been found to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit PKC activity, EPPD has also been shown to modulate the activity of ion channels, particularly those involved in calcium signaling. This modulation of ion channel activity can have a range of effects on cellular processes, including the regulation of neurotransmitter release and the modulation of synaptic plasticity.
实验室实验的优点和局限性
EPPD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, its ability to inhibit PKC activity and modulate ion channel activity make it a promising candidate for the development of new therapeutics.
However, there are also limitations to the use of EPPD in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular processes. Additionally, its potential neuroprotective effects may be limited by its ability to cross the blood-brain barrier.
未来方向
There are several future directions for research on EPPD. One area of interest is the development of new therapeutics based on EPPD's ability to inhibit PKC activity and modulate ion channel activity. Another area of interest is the exploration of EPPD's potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand EPPD's mechanism of action and its effects on cellular processes.
合成方法
EPPD can be synthesized through a multi-step process involving the reaction of 2-ethyl-1-piperidinol with phthalic anhydride, followed by the addition of ethyl chloroacetate and subsequent hydrolysis. The resulting compound is then subjected to a cyclization reaction to form EPPD. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
EPPD has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the ability to inhibit protein kinase C (PKC) activity and modulate the activity of ion channels. EPPD has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-12-7-5-6-10-18(12)15(20)11-19-16(21)13-8-3-4-9-14(13)17(19)22/h3-4,8-9,12H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJCXJSKPUCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-chloro-3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5125662.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5125668.png)
![7-[3-(1H-pyrazol-3-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline trifluoroacetate](/img/structure/B5125670.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-thiophenecarboxamide](/img/structure/B5125676.png)
![N~2~-(4-isopropylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5125689.png)
![4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B5125696.png)

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)

![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)


![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)
